N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine
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Overview
Description
N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine is a complex organic compound with a unique structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a methoxy group attached to a tetrahydroacridine ring, which is further connected to a dimethylpropanediamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine typically involves multiple steps. One common method starts with the preparation of the tetrahydroacridine core, followed by the introduction of the methoxy group. The final step involves the attachment of the dimethylpropanediamine side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The tetrahydroacridine ring can be reduced to form dihydro or fully saturated derivatives.
Substitution: The dimethylpropanediamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacridine carboxylic acid, while reduction of the tetrahydroacridine ring can produce fully saturated acridine derivatives.
Scientific Research Applications
N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Medicine: Research has explored its potential as a therapeutic agent for treating neurodegenerative diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets. The methoxy group and tetrahydroacridine ring play crucial roles in binding to these targets, while the dimethylpropanediamine moiety enhances the compound’s solubility and stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N(1)-(7-Hydroxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine
- N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-diethyl-1,3-propanediamine
Uniqueness
Compared to similar compounds, N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine exhibits unique properties due to the presence of the methoxy group and the specific arrangement of the dimethylpropanediamine side chain
Properties
CAS No. |
5431-59-4 |
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Molecular Formula |
C19H27N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H27N3O/c1-22(2)12-6-11-20-19-15-7-4-5-8-17(15)21-18-10-9-14(23-3)13-16(18)19/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,21) |
InChI Key |
UQFIXYPIRPFPPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
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